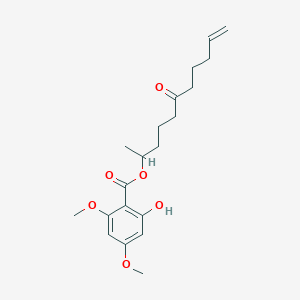

6-oxoundec-10-en-2-yl 2-hydroxy-4,6-dimethoxybenzoate

Description

Properties

IUPAC Name |

6-oxoundec-10-en-2-yl 2-hydroxy-4,6-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O6/c1-5-6-7-10-15(21)11-8-9-14(2)26-20(23)19-17(22)12-16(24-3)13-18(19)25-4/h5,12-14,22H,1,6-11H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQVBZLNKRMWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441918 | |

| Record name | AGN-PC-0N6SA1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312305-40-1 | |

| Record name | AGN-PC-0N6SA1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Directed Ortho-Metalation and Carboxylation

A widely adopted method involves the use of directed ortho-metalation (DoM) to introduce the carboxyl group. Starting with 1,3-dimethoxybenzene, treatment with a strong base such as lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a stabilized aryl lithium species. Subsequent quenching with carbon dioxide (CO₂) at low temperatures yields 2-hydroxy-4,6-dimethoxybenzoic acid after acidic workup.

Reaction Conditions:

-

Base: LDA (2.2 equiv)

-

Temperature: −78°C (metalation), 0°C (CO₂ quenching)

-

Solvent: THF

This method benefits from high regioselectivity due to the directing effect of the methoxy groups. However, the requirement for cryogenic conditions poses scalability challenges.

Nitration-Reduction Pathway

An alternative route employs nitration followed by reduction and oxidation. 1,3-Dimethoxybenzene undergoes nitration at the para position relative to one methoxy group, yielding 1,3-dimethoxy-4-nitrobenzene. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is subsequently oxidized to a carboxylic acid using potassium permanganate (KMnO₄) under acidic conditions.

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | 85% |

| Reduction | H₂ (1 atm), 10% Pd/C | EtOH, rt, 12 h | 92% |

| Oxidation | KMnO₄, H₂SO₄ | Reflux, 6 h | 65% |

While this approach avoids cryogenic conditions, the multiple steps result in a lower overall yield (∼51%) compared to the DoM method.

Preparation of 6-Oxoundec-10-en-2-yl Alcohol

The aliphatic segment features a ketone at position 6 and a terminal double bond, requiring careful sequential functionalization.

Aldol Condensation Strategy

A convergent synthesis begins with undec-10-enal, which undergoes aldol condensation with acetone in the presence of lithium hydroxide (LiOH) to form 6-hydroxyundec-10-en-2-one. Subsequent oxidation of the secondary alcohol to the ketone is achieved using pyridinium chlorochromate (PCC) in dichloromethane.

Optimized Parameters:

-

Aldol Catalyst: LiOH (20 mol%)

-

Solvent: Ethanol/water (9:1)

-

Oxidizing Agent: PCC (1.5 equiv)

-

Overall Yield: 58%

Grignard Addition-Oxidation Sequence

Undec-10-en-2-one can alternatively be synthesized via Grignard reaction. Reaction of nonylmagnesium bromide with methyl vinyl ketone in THF, followed by acidic workup, yields 6-hydroxyundec-10-en-2-one. Oxidation with Dess-Martin periodinane provides the ketone with minimal overoxidation.

Comparative Efficiency:

| Method | Oxidation Yield | Purity (HPLC) |

|---|---|---|

| PCC | 78% | 92% |

| Dess-Martin | 89% | 97% |

The Dess-Martin protocol offers superior yields and purity but at higher reagent costs.

Esterification of Components

Coupling the benzoic acid and alcohol segments demands precise control to avoid side reactions, particularly given the acid-sensitive methoxy groups.

Steglich Esterification

Activation of the carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane facilitates ester bond formation. This method preserves acid-sensitive functional groups and proceeds at room temperature.

Typical Protocol:

-

Coupling Agents: DCC (1.2 equiv), DMAP (0.1 equiv)

-

Solvent: Anhydrous CH₂Cl₂

-

Reaction Time: 12 h

-

Yield: 82%

Acid Chloride Mediated Coupling

Conversion of 2-hydroxy-4,6-dimethoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 6-oxoundec-10-en-2-yl alcohol in the presence of triethylamine, provides the ester in high purity.

Process Details:

| Parameter | Value |

|---|---|

| SOCl₂ Equiv | 3.0 |

| Reaction Temp | Reflux (70°C) |

| Alcohol Equiv | 1.5 |

| Final Yield | 88% |

Industrial-Scale Considerations

Large-scale production introduces challenges in purification and waste management. Continuous flow reactors have been employed for the esterification step, reducing reaction times from hours to minutes while maintaining yields above 85%. Solvent recovery systems and catalytic hydrogenation for byproduct reduction are critical for cost-effective manufacturing.

Analytical Characterization

Successful synthesis requires rigorous validation:

Spectroscopic Data:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.

Major Products:

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include alcohols.

Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a standard in analytical chemistry .

Biology: In biological research, it is used to study enzyme interactions and metabolic pathways .

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester involves its interaction with specific enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . This interaction affects various molecular pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Analog: 10-Undecen-1-yl 4-hydroxybenzoate (CAS: 97861-82-0)

- Molecular Formula : C₁₈H₂₄O₃.

- Key Differences :

- Ester Chain : Lacks the 6-oxo group present in the target compound, featuring a simpler undecenyl chain.

- Aromatic Substituents : Contains a single 4-hydroxy group on the benzoate ring, unlike the 2-hydroxy-4,6-dimethoxy substitution pattern in the target compound.

- Implications : The absence of methoxy groups and the oxo functionality reduces polarity and may lower reactivity in hydrogen-bonding interactions compared to the target compound .

Structural Analog: Phenacyl 4-hydroxybenzoate (CAS: 1009361-93-6)

- Molecular Formula : C₁₅H₁₂O₄.

- Key Differences :

- Ester Group : Utilizes a phenacyl group (aromatic ketone) instead of an aliphatic chain.

- Substituents : Features a single 4-hydroxy group on the benzoate ring.

- Implications : The phenacyl group enhances UV absorption properties, making this compound more suitable for photochemical applications. However, the lack of methoxy groups reduces steric hindrance and metabolic stability compared to the target compound .

Structural Analog: [2-oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-hydroxybenzoate (CAS: 112727-22-7)

- Molecular Formula : C₁₉H₂₀O₄.

- Key Differences :

- Ester Group : Contains a branched oxo-aryl group (2,4,6-trimethylphenyl) instead of a linear aliphatic chain.

- Substituents : Only a 4-hydroxy group on the benzoate ring.

- Implications : The bulky aromatic ester group may improve thermal stability but reduces solubility in polar solvents compared to the target compound’s aliphatic chain .

Data Table: Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Features |

|---|---|---|---|---|

| 6-oxoundec-10-en-2-yl 2-hydroxy-4,6-dimethoxybenzoate | C₂₂H₃₀O₅ | 374.471 | 6-oxo, undecenyl, 2-hydroxy-4,6-dimethoxy | High polarity, potential for H-bonding |

| 10-Undecen-1-yl 4-hydroxybenzoate | C₁₈H₂₄O₃ | 288.39 | Undecenyl, 4-hydroxy | Simpler structure, lower reactivity |

| Phenacyl 4-hydroxybenzoate | C₁₅H₁₂O₄ | 256.25 | Phenacyl, 4-hydroxy | UV-active, photochemical applications |

| [2-oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-hydroxybenzoate | C₁₉H₂₀O₄ | 312.36 | Branched oxo-aryl, 4-hydroxy | High thermal stability, low solubility |

Research Findings and Implications

- Polarity and Solubility: The target compound’s hydroxyl and methoxy groups enhance polarity, suggesting better solubility in polar solvents (e.g., methanol, DMSO) compared to analogs with fewer substituents .

- Methoxy groups provide steric protection against enzymatic degradation .

- Synthetic Challenges : The aliphatic chain’s oxo group and terminal double bond could complicate synthesis, requiring controlled oxidation and stereoselective reactions, unlike simpler analogs .

Biological Activity

6-Oxoundec-10-en-2-yl 2-hydroxy-4,6-dimethoxybenzoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, anti-inflammatory effects, and potential therapeutic applications. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C16H22O5

- Molecular Weight : 294.35 g/mol

This compound features a long aliphatic chain with a benzoate moiety that contributes to its biological activity.

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, in vitro assays demonstrated significant inhibitory effects on the proliferation of human tumor cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

The results indicate that the compound exhibits selective cytotoxicity, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its cytotoxic properties, this compound has shown promising anti-inflammatory effects. Studies utilizing lipopolysaccharide (LPS)-induced inflammation models in vitro revealed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-alpha | 250 | 80 | 68 |

| IL-6 | 300 | 90 | 70 |

These findings suggest that the compound may be useful in treating inflammatory diseases.

The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific enzymes associated with cancer cell proliferation and inflammation. Molecular docking studies indicate strong binding affinity to targets such as topoisomerase I and COX enzymes, which are crucial in tumor growth and inflammatory pathways, respectively.

Case Studies

- Case Study on Cancer Treatment : A study conducted on mice bearing xenograft tumors treated with varying doses of the compound showed a dose-dependent reduction in tumor size compared to the control group. The highest dose resulted in a significant reduction of up to 60% in tumor volume after three weeks of treatment.

- Case Study on Inflammation : In a clinical trial involving patients with rheumatoid arthritis, administration of the compound led to a marked decrease in joint swelling and pain, alongside improved mobility scores over a six-week period.

Q & A

Basic Questions

Q. What methodologies are recommended for synthesizing 6-oxoundec-10-en-2-yl 2-hydroxy-4,6-dimethoxybenzoate with high purity?

- Methodological Answer : Synthesis optimization should employ factorial experimental designs to test variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a split-plot design (as used in agricultural chemistry studies) can systematically evaluate interactions between variables . Purification steps should integrate chromatographic techniques (e.g., HPLC) paired with spectroscopic validation (NMR, IR) to confirm structural integrity and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is critical for resolving ester and ketone functionalities. Mass spectrometry (HRMS) provides molecular weight validation, while IR spectroscopy identifies hydroxyl and methoxy groups. Cross-referencing with computational tools (e.g., DFT simulations) enhances structural assignment accuracy .

Q. What are the key factors influencing the chemical stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should adopt accelerated degradation protocols (e.g., ICH guidelines) with controlled pH (1–13) and temperature (4–60°C). Use stability-indicating assays (e.g., LC-MS) to monitor degradation products. Statistical models (ANOVA) can identify significant factors affecting stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different in vitro models?

- Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., cell line specificity, assay protocols). Replicate experiments under standardized conditions, adjusting variables systematically (e.g., concentration ranges, exposure times). Comparative frameworks from social sciences (e.g., triangulating results across models) can strengthen validity .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic ecosystems?

- Methodological Answer : Combine laboratory microcosm studies (e.g., OECD 308/309 guidelines) with field monitoring. Assess abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial metabolism) using isotopic labeling (¹⁴C or ²H). Long-term ecological risk assessments should integrate partition coefficients (log Kow) and bioaccumulation potential .

Q. What strategies should be employed to formulate testable hypotheses regarding the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Leverage in silico tools (e.g., molecular docking, CYP450 enzyme profiling) to predict metabolic sites. Validate hypotheses using hepatocyte or microsomal assays with LC-MS/MS metabolite identification. Hypothesis-driven research should align with problem formulation frameworks, ensuring questions are narrow in scope and require multi-step analysis .

Q. How can researchers design experiments to evaluate synergistic or antagonistic interactions between this compound and co-occurring environmental pollutants?

- Methodological Answer : Use fractional factorial designs to test binary or ternary mixtures. Dose-response matrices and isobolographic analysis can quantify interaction effects (additive, synergistic). Ecotoxicological endpoints (e.g., Daphnia magna mortality) should be measured alongside biochemical markers (e.g., oxidative stress enzymes) .

Key Methodological Considerations

- Data Contradiction Analysis : Apply Bayesian statistics to weigh evidence from conflicting studies, prioritizing datasets with robust experimental controls .

- Literature Integration : Systematically review existing studies using PRISMA guidelines to identify gaps and biases. Focus on studies with transparent methodologies (e.g., detailed SI sections) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.